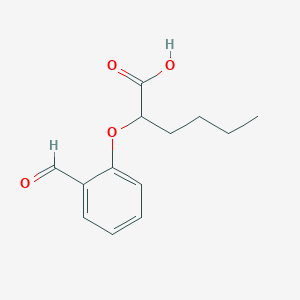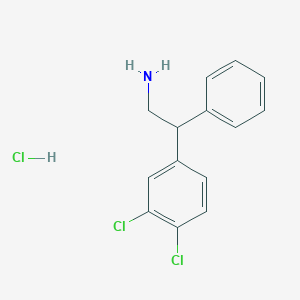
2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the design from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover σ1 ligands, indicating the importance of the phenylethylamine backbone in medicinal chemistry . Another synthesis method includes a solvent-free reaction of 4-(dimethylamino)benzaldehyde with chloroacetophenone and NaOH, which could be analogous to the synthesis of dichlorophenyl phenylethylamine derivatives .
Molecular Structure Analysis
The molecular structures of chlorophenyl-related compounds have been determined using single-crystal X-ray diffraction, revealing various crystal systems and space groups . For instance, the crystal structure of a compound with a 4-chlorophenyl group was found to be monoclinic with specific unit cell parameters . These studies highlight the importance of halogen-mediated interactions and the influence of chloro substitutions on the crystal packing and stability .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride." However, the synthesis of related compounds and their interactions, such as C-H...O hydrogen bonds and π...π interactions, suggest that similar compounds may undergo a range of chemical reactions that stabilize their molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include various intermolecular interactions, such as hydrogen bonding and π interactions, which contribute to the stability of the crystal structures . The optoelectronic properties of some derivatives have been studied, indicating potential applications in light-emitting devices . Additionally, the presence of chlorophenyl groups can influence the electronic properties and reactivity of these compounds .
Case Studies
While no specific case studies on "2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride" are provided, the papers discuss related compounds that serve as ligands , have potential optoelectronic applications , and exhibit unique crystal packing influenced by weak interactions . These studies can be considered analogous to potential case studies for the compound .
科学的研究の応用
Environmental Impact and Biodegradation
Research on chlorophenols, such as those by Krijgsheld & Gen (1986), explores the impact of organochlorine compounds on aquatic environments. These compounds, including various chlorophenols, exhibit moderate to considerable toxicity to aquatic and mammalian life, depending on the exposure duration and environmental conditions. The study highlights the persistence and bioaccumulation potential of these compounds, albeit generally low, and their significant organoleptic effects, indicating the importance of studying similar chlorinated phenylethylamines for environmental monitoring and remediation efforts (Krijgsheld & Gen, 1986).
Toxicology and Mutagenicity
The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the chemical structure , have been extensively reviewed by Zuanazzi, Ghisi, & Oliveira (2020). This review synthesizes global research trends on 2,4-D, suggesting areas for future research that might be applicable to related compounds, such as 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride. The focus on molecular biology, human exposure assessment, and pesticide degradation studies could offer valuable perspectives for assessing the health and environmental implications of various chlorinated compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Neurotoxicity and Psychotropic Effects
Research on the neurochemistry and neurotoxicity of MDMA, a compound structurally related to phenylethylamines, by McKenna & Peroutka (1990), provides insights into the acute and long-term effects of such compounds on the central nervous system. This research, by examining the neurochemical effects and potential neurotoxicity, could inform studies on the neurological implications of 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride, especially regarding its psychotropic and toxicological profiles (McKenna & Peroutka, 1990).
Molecular and Structural Studies
The synthesis and structural properties of novel substituted compounds, as discussed by Issac & Tierney (1996), underscore the importance of understanding the chemical reactions and potential applications of chlorinated phenylethylamines. This research into the chemical synthesis and spectroscopic properties of related compounds could guide the development of new materials or drugs based on the 2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride structure (Issac & Tierney, 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-13-7-6-11(8-14(13)16)12(9-17)10-4-2-1-3-5-10;/h1-8,12H,9,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPXTGANILONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592061 | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-Phenylethylamine Hydrochloride | |
CAS RN |
1021871-57-7 | |
| Record name | Benzeneethanamine, 3,4-dichloro-β-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021871-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dichlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



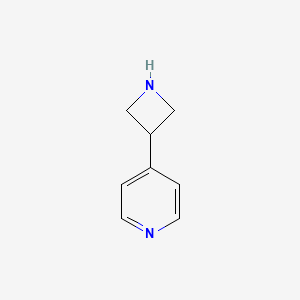
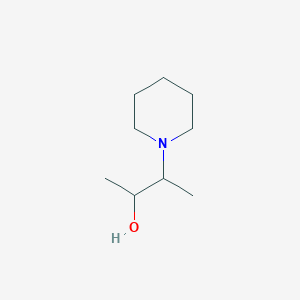

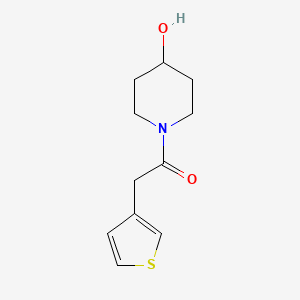
![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)



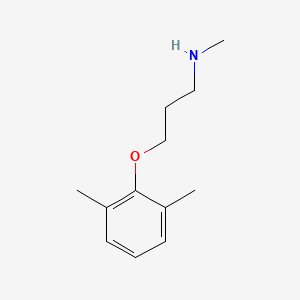

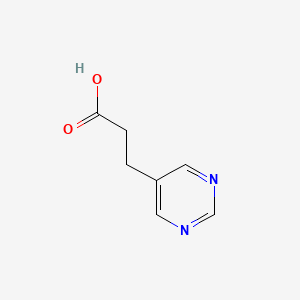
![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)
